

Definitive Structure Elucidation of 5-Keto Fluvastatin Using 1D and 2D NMR Spectroscopy

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Compound of Interest

Compound Name: *rac* 5-Keto Fluvastatin

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Abstract

This application note provides a comprehensive guide and detailed protocols for the structural elucidation of 5-Keto Fluvastatin, a known impurity and metabolite of the HMG-CoA reductase inhibitor, Fluvastatin.^{[1][2][3]} Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structures, offering detailed insights into the connectivity and chemical environment of atoms within a molecule.^{[4][5]} This guide outlines a systematic approach, from sample preparation to the acquisition and interpretation of a full suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments. The methodologies described herein are designed to provide definitive confirmation of the compound's identity, a critical step in drug development, impurity profiling, and metabolite characterization.^{[6][7]}

Introduction: The Imperative for Unambiguous Identification

Fluvastatin is a synthetic statin used to manage hypercholesterolemia.^[8] During its synthesis and metabolism, various related substances can be formed. 5-Keto Fluvastatin, identified as Fluvastatin EP Impurity D, is one such substance.^{[3][9]} Its structure is closely related to the parent drug, differing by the oxidation of a hydroxyl group to a ketone on the heptenoic acid side chain. While mass spectrometry can confirm the molecular weight, only NMR spectroscopy can definitively establish the precise location of this modification and confirm the overall molecular architecture.^[10]

This document serves as a field-proven guide for researchers, leveraging a logical workflow to confidently assign the structure of 5-Keto Fluvastatin.

Molecular Structure of 5-Keto Fluvastatin: (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid[9]

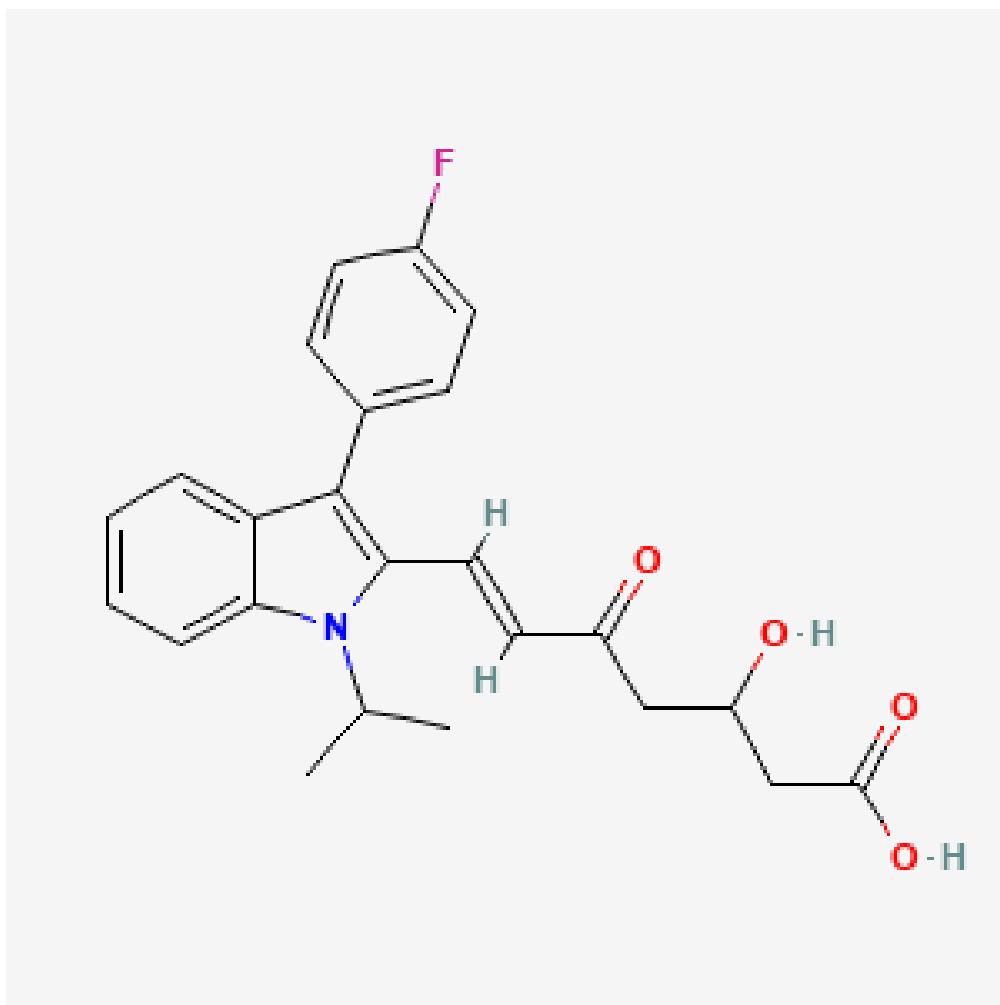


Figure 1. Chemical Structure of 5-Keto Fluvastatin.

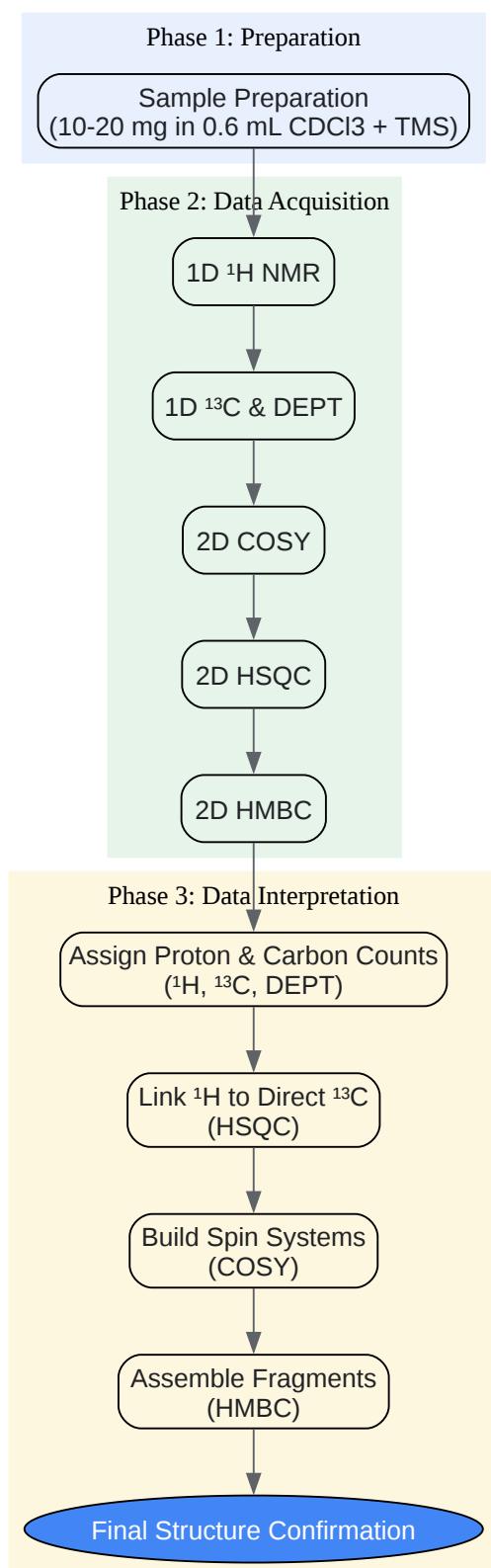
Principle of the Methodological Approach

The structure elucidation strategy relies on a synergistic combination of NMR experiments.

- 1D NMR (^1H , ^{13}C , DEPT): Provides the fundamental census of all proton and carbon atoms and their immediate electronic environments. DEPT spectra differentiate between CH , CH_2 , and CH_3 carbons.[11]

- 2D NMR (COSY, HSQC, HMBC): These experiments reveal the intricate connectivity of the molecule.
 - COSY establishes proton-proton (^1H - ^1H) couplings, identifying adjacent protons.[12][13]
 - HSQC maps each proton directly to its attached carbon (^1J -coupling).[12][13]
 - HMBC is the cornerstone for assembling the complete molecular skeleton by revealing long-range correlations (2-3 bonds) between protons and carbons (^2J and ^3J -couplings), crucially linking different spin systems and identifying quaternary carbons.[12][13]

The logical workflow for this process is visualized in the diagram below.



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Diagram 1: NMR Structure Elucidation Workflow.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol ensures a high-quality, homogeneous sample, which is critical for obtaining high-resolution spectra.[\[14\]](#)

Materials:

- 5-Keto Fluvastatin (10-20 mg)
- Deuterated Chloroform (CDCl_3) (0.6-0.7 mL)
- Tetramethylsilane (TMS) as internal standard (if not already in solvent)
- Clean, dry, unscratched 5 mm NMR tube[\[15\]](#)[\[16\]](#)
- Pasteur pipette and vial

Procedure:

- Weigh 10-20 mg of purified 5-Keto Fluvastatin into a clean, dry vial. This concentration is optimal for obtaining good signal-to-noise in both 1D and 2D experiments for a small molecule.[\[15\]](#)
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. CDCl_3 is a common solvent for many organic molecules and helps to minimize interfering solvent signals in the ^1H NMR spectrum.[\[17\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing or swirling may be applied. A homogeneous solution is essential for proper magnetic field shimming and sharp spectral lines.[\[16\]](#)
- Using a Pasteur pipette, carefully transfer the solution into the 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette.[\[18\]](#)
- Cap the NMR tube securely to prevent solvent evaporation.

- Wipe the outside of the tube clean and label it clearly. Do not use paper labels or tape that can interfere with the spectrometer's spinner.[15]

Protocol 2: NMR Data Acquisition

The following experiments should be performed sequentially on a 500 MHz (or higher) NMR spectrometer.

Experiment	Purpose	Key Acquisition Parameters (Typical)
¹ H NMR	Determine proton chemical shifts, multiplicities, and integrations.	Pulse Program: zg30; Number of Scans: 8-16; Spectral Width: ~16 ppm
¹³ C NMR	Determine carbon chemical shifts and count unique carbon atoms.	Pulse Program: zgpg30; Number of Scans: 1024-2048; Spectral Width: ~240 ppm
DEPT-135	Differentiate CH/CH ₃ (positive) from CH ₂ (negative) signals.	Pulse Program: dept135; Number of Scans: 256-512
DEPT-90	Isolate CH signals only.	Pulse Program: dept90; Number of Scans: 256-512
gCOSY	Identify ¹ H- ¹ H spin-spin coupling networks.	Pulse Program: cosygpqf; Number of Scans: 2-4 per increment; Increments: 256-512
gHSQC	Correlate protons to their directly attached carbons.	Pulse Program: hsqcedetgpsisp2.2; Number of Scans: 2-8 per increment; Increments: 256
gHMBC	Identify long-range (2-3 bond) ¹ H- ¹³ C correlations to assemble the structure.	Pulse Program: hmbcgpndqf; Number of Scans: 8-32 per increment; Increments: 256

Note: The number of scans can be adjusted based on sample concentration to achieve an adequate signal-to-noise ratio. Data should be processed using appropriate software such as Bruker TopSpin, Mnova, or NMRium.[19][20][21]

Predicted Data Analysis and Interpretation

The following section outlines the expected NMR signals and correlations for 5-Keto Fluvastatin, providing a roadmap for spectral interpretation.

Predicted ^1H and ^{13}C Chemical Shifts and Assignments

Position	Type	Predicted ¹³ C Shift (ppm)	Predicted ¹ H Shift (ppm)	Multiplicit y	Integratio n	Key 2D Correlatio ns
Side Chain						
1	COOH	~175	~11-12 (broad)	s	1H	HMBC: H2, H3
2	CH ₂	~42	~2.6	m	2H	COSY: H3; HMBC: C1, C3, C4
3	CH(OH)	~68	~4.2	m	1H	COSY: H2, H4; HMBC: C1, C2, C4, C5
4	CH ₂	~48	~2.8	m	2H	COSY: H3; HMBC: C3, C5, C6
5	C=O	~208	-	-	-	HMBC: H4, H6
6	CH	~135	~6.9	d	1H	COSY: H7; HMBC: C4, C5, C7, C- Indole(2)
7	CH	~145	~6.4	d	1H	COSY: H6; HMBC: C5, C6, C- Indole(2)
Indole Core						
Indole-2	C	~130	-	-	-	HMBC: H7, H- Indole(4), H-Isopropyl

Indole-3	C	~118	-	-	-	HMBC: H- Fluorophenyl, H- Indole(4)
Indole-3a	C	~138	-	-	-	HMBC: H- Indole(5), H-Indole(7)
Indole-4	CH	~122	~7.6	d	1H	COSY: H- Indole(5); HMBC: C- Indole(2), C- Indole(3), C- Indole(5a)
Indole-5	CH	~123	~7.2	t	1H	COSY: H- Indole(4), H-Indole(6)
Indole-6	CH	~125	~7.3	t	1H	COSY: H- Indole(5), H-Indole(7)
Indole-7	CH	~112	~7.5	d	1H	COSY: H- Indole(6); HMBC: C- Indole(5), C- Indole(3a)
Indole-7a	C	~128	-	-	-	HMBC: H- Indole(4), H-Indole(6)
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Substituent						
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Isopropyl- CH	CH	~50	~4.9	septet	1H	COSY: Isopropyl- CH ₃ ; HMBC: C- Indole(2), C- Indole(7a)
Isopropyl- CH ₃	CH ₃	~22	~1.6	d	6H	COSY: Isopropyl- CH; HMBC: Isopropyl- CH
F-Ph-1'	C	~132	-	-	-	HMBC: H- F-Ph(2',6')
F-Ph-2',6'	CH	~133	~7.4	m	2H	COSY: H- F-Ph(3',5'); HMBC: C- F-Ph(1'), C-F-Ph(4'), C-Indole(3)
F-Ph-3',5'	CH	~116	~7.1	m	2H	COSY: H- F-Ph(2',6'); HMBC: C- F-Ph(1'), C-F-Ph(4')
F-Ph-4'	C-F	~163 (d)	-	-	-	HMBC: H- F-Ph(2',6'), H-F- Ph(3',5')

Chemical shifts are estimates and may vary based on solvent and concentration. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, septet=septet.

Key Interpretive Steps & Expected Correlations

- Identify the Side Chain: The COSY spectrum will be instrumental in tracing the connectivity of the heptenoic acid side chain from H2 through H3 to H4, and separately, the vinyl coupling between H6 and H7.
- Pinpoint the Ketone: The ketone at C5 breaks the spin system. The most definitive evidence for its location will come from the HMBC spectrum. Expect to see correlations from the protons at H4 and H6 to the quaternary carbon signal of the ketone (~208 ppm).
- Confirm the Hydroxyl Group: The proton at H3 will correlate in the HSQC spectrum to a carbon at ~68 ppm, characteristic of a carbon bearing a hydroxyl group.
- Connect the Side Chain to the Indole: A crucial HMBC correlation from the vinyl protons H6 and/or H7 to the C2 carbon of the indole ring will firmly establish the connection between the two major fragments of the molecule.
- Assign the Indole and Substituents: The aromatic protons of the indole and fluorophenyl rings can be assigned using their characteristic splitting patterns and COSY correlations. The connection of the fluorophenyl group to C3 of the indole and the isopropyl group to the indole nitrogen will be confirmed by key HMBC correlations, as detailed in the table above.

The diagram below illustrates the most critical HMBC correlations for assembling the molecular backbone.

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